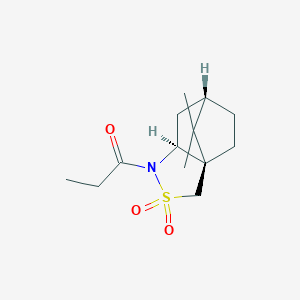
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid that has been widely used in scientific research. It is commonly known as flumethasone and is a potent anti-inflammatory and immunosuppressive agent. Flumethasone has been used in various fields of research, including pharmacology, toxicology, and immunology, due to its unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of flumethasone is similar to other glucocorticoids. It binds to the glucocorticoid receptor and regulates the expression of various genes involved in inflammation, immune response, and metabolism. Flumethasone also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. The overall effect of flumethasone is to suppress the immune response and reduce inflammation.
Effets Biochimiques Et Physiologiques
Flumethasone has a wide range of biochemical and physiological effects on the body. It increases the production of glucose in the liver and reduces glucose uptake by peripheral tissues. It also increases the breakdown of proteins and inhibits protein synthesis, leading to muscle wasting and osteoporosis. Flumethasone also has effects on the cardiovascular system, including increased blood pressure and fluid retention.
Avantages Et Limitations Des Expériences En Laboratoire
Flumethasone has several advantages for use in laboratory experiments. It is a potent glucocorticoid that can be used at low concentrations to achieve significant effects. It is also stable and has a long half-life, making it suitable for long-term studies. However, flumethasone also has limitations, including its potential for toxicity and the need for careful control of dosing and administration.
Orientations Futures
There are several future directions for research on flumethasone. One area of interest is the development of new synthetic glucocorticoids with improved safety and efficacy profiles. Another area is the investigation of the role of glucocorticoids in the regulation of the microbiome and its effects on health and disease. Finally, the use of flumethasone in combination with other drugs and therapies is an area of active research, with the potential to improve treatment outcomes in various diseases.
Méthodes De Synthèse
Flumethasone is synthesized by the reaction of 6α-methylprednisolone with fluoroacetic acid in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to flumethasone by the addition of a base. The synthesis of flumethasone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
Flumethasone has been extensively used in scientific research to investigate the mechanisms of action of glucocorticoids and their effects on various physiological processes. It has been used in studies on inflammation, allergy, asthma, autoimmune diseases, and cancer. Flumethasone has also been used in toxicology studies to evaluate the safety and toxicity of other drugs and chemicals.
Propriétés
Numéro CAS |
1895-19-8 |
|---|---|
Nom du produit |
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione |
Formule moléculaire |
C22H29FO3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(6S,8S,9R,10S,11S,13S,14S,17S)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22-/m0/s1 |
Clé InChI |
ZHGQAFTZDPRKBI-ORKYMPNQSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
Autres numéros CAS |
1895-19-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



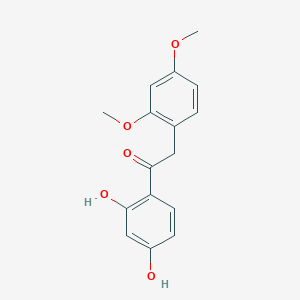
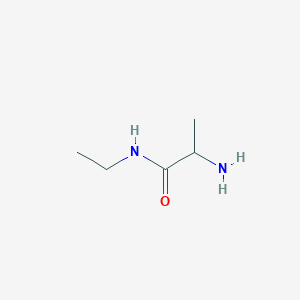
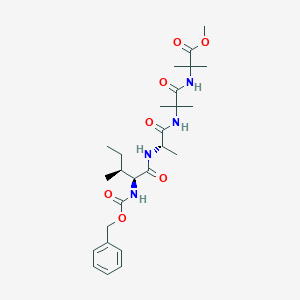
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
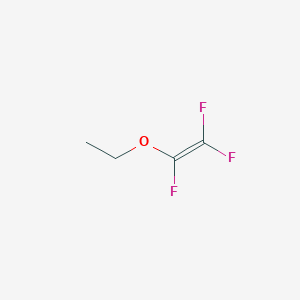
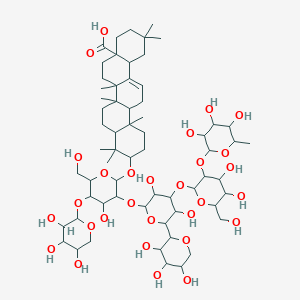
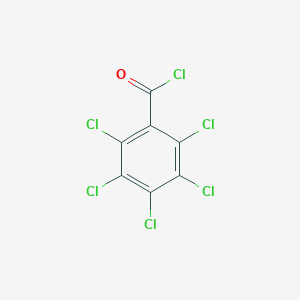
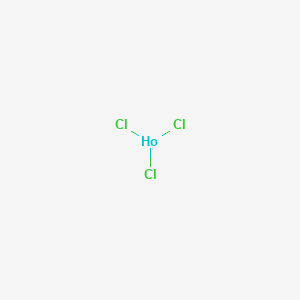
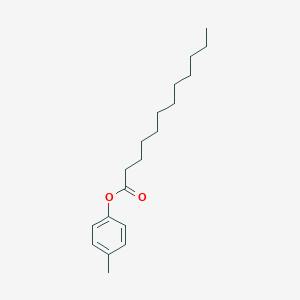
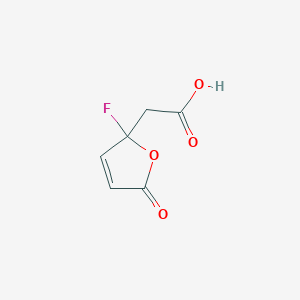
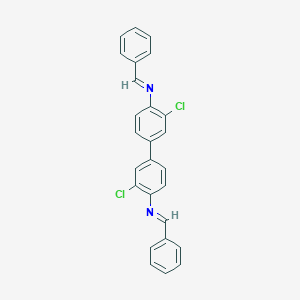
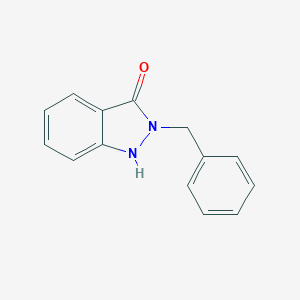
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
